molecular formula C21H16F2N2O3S B6522027 4-[(2-fluorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 951540-52-6

4-[(2-fluorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6522027
CAS No.: 951540-52-6
M. Wt: 414.4 g/mol
InChI Key: CQIDHRFHFOSBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-fluorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C21H16F2N2O3S and its molecular weight is 414.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.08496987 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound, also known as CCG-198792, is Cereblon (CRBN) , a CRL4 CRBN E3 ubiquitin ligase substrate receptor . This receptor plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells.

Mode of Action

CCG-198792 interacts with CRBN to induce recruitment and ubiquitin-mediated proteasomal degradation of the transcription factors Ikaros and Aiolos . Compared with immunomodulatory agents such as lenalidomide that also degrade Ikaros/Aiolos, CCG-198792 demonstrates a faster, deeper, and more sustained degradation of these transcription factors .

Biochemical Pathways

The degradation of Ikaros and Aiolos leads to derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, such as IRF7 , and reduction of the critical oncogenic factor, c-Myc . This results in potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous NHL cell lines .

Result of Action

The result of CCG-198792’s action is potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous NHL cell lines . This leads to tumor regression and tumor-free animals in NHL xenograft models .

Action Environment

The antitumor effects of CCG-198792 were independent of cell origin (activated B-cell, germinal center B-cell, or primary mediastinal B-cell lymphoma subtypes of diffuse large B-cell lymphoma) or the presence of high-risk chromosomal translocations (MYC, BCL2, and/or BCL6)

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O3S/c22-17-11-9-15(10-12-17)13-25-21(26)24(14-16-5-1-2-6-18(16)23)19-7-3-4-8-20(19)29(25,27)28/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIDHRFHFOSBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.